Omadacycline-d9

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H40N4O7 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[[[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]methyl]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1/i1D3,2D3,3D3 |

InChI Key |

VJYKVCURWJGLPG-MYKRUONFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Omadacycline-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of Omadacycline-d9, a deuterated isotopologue of the broad-spectrum aminomethylcycline antibiotic, Omadacycline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

Omadacycline is a novel, first-in-class aminomethylcycline antibiotic, representing a significant advancement in the tetracycline class of drugs.[1][2][3] It has been approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[4][5] Omadacycline was specifically designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection. This compound, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of Omadacycline in biological matrices during pharmacokinetic and metabolic studies.

Chemical Properties

The key chemical identifiers and physicochemical properties of Omadacycline and its deuterated analog, this compound, are summarized in the table below for easy comparison.

| Property | Omadacycline | This compound |

| IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | (4S,4aS,5aR,12aR)-9-(((2,2-bis(methyl-d3)propyl-3,3,3-d3)amino)methyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

| Molecular Formula | C₂₉H₄₀N₄O₇ | C₂₉H₃₁D₉N₄O₇ |

| Molecular Weight | 556.66 g/mol | 565.71 g/mol |

| CAS Number | 389139-89-3 | 2272886-41-4 |

| Appearance | - | Yellow to orange solid powder |

| Hydrogen Bond Donor Count | 6 | 6 |

| Hydrogen Bond Acceptor Count | 10 | 10 |

| Rotatable Bond Count | 7 | 7 |

| Complexity | 1140 | 1140 |

| Isomeric SMILES | CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4--INVALID-LINK--N(C)C)N(C)C | - |

| InChI Key | VJYKVCURWJGLPG-IQZGDKDPSA-N | - |

Chemical Structure

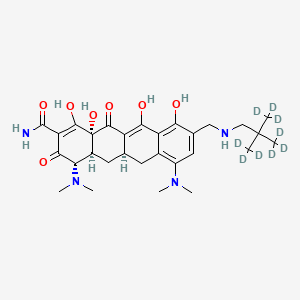

The chemical structure of Omadacycline forms the basis for its biological activity. The deuterated positions in this compound are located on the neopentyl group attached to the aminomethyl side chain at the C-9 position of the tetracycline core.

Caption: Chemical structure of Omadacycline highlighting the tetracycline core and the C-9 aminomethyl side chain where deuteration occurs in this compound.

Mechanism of Action

Similar to other tetracycline antibiotics, Omadacycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, thereby preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The modifications at the C-7 and C-9 positions of the tetracycline scaffold enable Omadacycline to overcome common resistance mechanisms that affect older tetracyclines.

Caption: Omadacycline's mechanism of action: Inhibition of bacterial protein synthesis.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available, the general principles for the use of stable isotope-labeled compounds as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) are well-established.

General Workflow for Quantification using this compound:

Caption: A generalized experimental workflow for the quantification of Omadacycline in biological samples using this compound as an internal standard.

A known concentration of this compound is added to the biological sample containing an unknown concentration of Omadacycline. Both compounds are then extracted and analyzed simultaneously by LC-MS. Since this compound has nearly identical chemical and physical properties to Omadacycline, it co-elutes and experiences similar ionization efficiency, allowing for accurate quantification by comparing the mass spectrometric signal of the analyte to that of the internal standard.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Omadacycline. Its use as an internal standard ensures the reliability and accuracy of bioanalytical methods required to understand the pharmacokinetics and metabolism of this important antibiotic. This guide provides essential chemical and structural information to support ongoing research and development efforts in the field of antibacterial therapeutics.

References

- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Omadacycline - Wikipedia [en.wikipedia.org]

- 5. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Omadacycline-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Omadacycline-d9, the deuterated analog of the aminomethylcycline antibiotic, Omadacycline. This isotopically labeled compound is a critical tool for pharmacokinetic studies, metabolism assays, and as an internal standard in quantitative bioanalysis by mass spectrometry.

Introduction to Omadacycline

Omadacycline is a modernized tetracycline antibiotic designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1] It exhibits broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria. The introduction of a deuterium-labeled analog, this compound, is essential for the accurate quantification of the parent drug in various biological matrices, a crucial aspect of its preclinical and clinical development. This compound is specifically designed with nine deuterium atoms on the 2,2-dimethylpropyl moiety, providing a stable isotopic signature for mass spectrometry-based detection.[]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of its unlabeled counterpart, with the key distinction being the introduction of the deuterium atoms in the final reductive amination step using a deuterated precursor. The overall synthetic strategy starts from the readily available antibiotic, minocycline.

Synthetic Pathway

The synthesis of this compound is a multi-step process that can be summarized as follows:

-

Alkylation of Minocycline: Minocycline is first reacted with N-(hydroxymethyl)phthalimide in the presence of a strong acid to introduce a phthalimidomethyl group at the C9 position.

-

Deprotection: The phthalimide protecting group is then removed by reaction with methylamine to yield the 9-(aminomethyl)minocycline intermediate.

-

Reductive Amination with Pivaldehyde-d9: The final and key step involves the reductive amination of the 9-(aminomethyl)minocycline intermediate with pivaldehyde-d9. This reaction forms the C-N bond and incorporates the nine deuterium atoms into the final molecule.

Experimental Protocols

A common method for the synthesis of aldehydes is the Rosenmund reduction of the corresponding acyl chloride. To synthesize pivaldehyde-d9, pivaloyl chloride can be reduced using a deuterated hydrogen source.

Materials:

-

Pivaloyl chloride

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst (Rosenmund catalyst)

-

Deuterium gas (D₂)

-

Anhydrous toluene

-

Quinoline-sulfur (catalyst poison)

Procedure:

-

A solution of pivaloyl chloride in anhydrous toluene is placed in a reaction flask equipped with a gas inlet and a stirrer.

-

A catalytic amount of Rosenmund catalyst (Pd/BaSO₄) and a catalyst poison (quinoline-sulfur) are added to the solution.

-

The reaction mixture is flushed with deuterium gas, and the reaction is carried out under a deuterium atmosphere with vigorous stirring.

-

The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the toluene is removed by distillation.

-

The resulting crude pivaldehyde-d9 is then purified by fractional distillation.

This intermediate is prepared from minocycline as described in the literature for the synthesis of Omadacycline.

Materials:

-

9-(Aminomethyl)minocycline

-

Pivaldehyde-d9

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable solvent

-

Glacial acetic acid

Procedure:

-

To a solution of 9-(aminomethyl)minocycline in dichloromethane, a catalytic amount of glacial acetic acid is added.

-

Pivaldehyde-d9 is then added to the reaction mixture, and the solution is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Sodium triacetoxyborohydride is added portion-wise to the reaction mixture to reduce the imine to the final product.

-

The reaction is stirred at room temperature until completion, as monitored by liquid chromatography-mass spectrometry (LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is the primary technique for confirming the incorporation of the nine deuterium atoms and for quantifying the isotopic purity of this compound.

Data Presentation: Mass Spectrometry Data

| Compound | Molecular Formula | Exact Mass (Da) | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| Omadacycline | C₂₉H₄₀N₄O₇ | 556.2897 | 557.6 | 456.6 |

| This compound | C₂₉H₃₁D₉N₄O₇ | 565.3451 | 566.7 | 456.6 |

Note: The mass spectrometry data confirms the expected mass shift of +9 atomic mass units for this compound compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound and to verify the absence of protons at the deuterated positions.

Expected ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is expected to be very similar to that of Omadacycline, with the key difference being the complete absence of the signals corresponding to the protons of the 2,2-dimethylpropyl group. Specifically, the singlet corresponding to the nine protons of the tert-butyl group in Omadacycline will be absent in the spectrum of this compound. The rest of the signals corresponding to the tetracycline core and other substituents should remain unchanged. A ¹H NMR spectrum of an omadacycline sample in d6-DMSO has been reported, which can be used for comparison.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. The retention time of this compound is expected to be very similar to that of unlabeled Omadacycline under identical chromatographic conditions.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Experimental Workflows

The following diagram illustrates the general workflow for the characterization of synthesized this compound.

References

Isotopic Labeling of Omadacycline: A Technical Guide for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the isotopic labeling of omadacycline for metabolic, pharmacokinetic, and mechanistic studies.

Introduction

Omadacycline is a first-in-class aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] To elucidate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for use in quantitative bioanalytical assays, isotopically labeled versions of omadacycline are indispensable tools for researchers. This technical guide provides a comprehensive overview of the methods for preparing carbon-14, deuterium, and tritium-labeled omadacycline, complete with experimental protocols and data presentation.

Carbon-14 (¹⁴C) Labeling of Omadacycline

Radiolabeled [¹⁴C]omadacycline is a crucial tool for quantitative whole-body autoradiography and ADME studies, enabling the tracking of the drug and its metabolites in biological systems.

Proposed Synthetic Pathway

The synthesis of [¹⁴C]omadacycline can be achieved by introducing a ¹⁴C-labeled precursor during the final steps of the omadacycline synthesis from minocycline. The general synthesis involves the formation of a 9-aminomethyl intermediate from minocycline, followed by reductive amination.

A plausible approach for introducing the ¹⁴C label is through the use of [¹⁴C]-labeled pivaldehyde (trimethylacetaldehyde) in the reductive amination step. This would place the radiolabel on the carbon atom of the aminomethyl side chain at the C-9 position.

Experimental Protocol: Synthesis of [¹⁴C]Omadacycline

-

Preparation of 9-aminomethylminocycline: This intermediate is synthesized from minocycline through amidomethylation and subsequent deprotection.

-

Reductive Amination:

-

Dissolve 9-aminomethylminocycline in a suitable solvent (e.g., methanol).

-

Add [¹⁴C]-pivaldehyde to the reaction mixture.

-

Perform catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere until the reaction is complete.

-

-

Purification:

Quantitative Data from [¹⁴C]Omadacycline Studies

The following tables summarize quantitative data from ADME studies conducted with [¹⁴C]omadacycline in rats and humans.

Table 1: Properties of [¹⁴C]Omadacycline Used in Preclinical Studies

| Parameter | Value | Reference |

| Specific Activity (IV dose) | 20 µCi/mg | |

| Specific Activity (Oral dose) | 1.65 µCi/mg | |

| Radiochemical Purity | >97% |

Table 2: Pharmacokinetic Parameters of [¹⁴C]Omadacycline in Rats (5 mg/kg IV dose)

| Parameter | Value | Reference |

| Plasma Clearance | 1.2 L/h/kg | |

| Half-life (t½) | 4.6 h | |

| Volume of Distribution (Vss) | 6.89 L/kg |

Table 3: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Omadacycline (300 mg, 36.6 µCi) in Healthy Male Subjects

| Excretion Route | Mean % of Administered Dose | Reference |

| Feces | 81.1% | |

| Urine | 14.4% | |

| Total Recovery | >95% |

Deuterium (²H) Labeling of Omadacycline

Deuterated omadacycline, specifically [²H₉]omadacycline (Omadacycline-d9), serves as an excellent internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Proposed Synthetic Pathway and Labeling Position

While the exact position of the nine deuterium atoms in commercially available this compound is not publicly disclosed, a chemically plausible location is on the two N,N-dimethylamino groups at positions C4 and C7, and on the tert-butyl group of the C9-aminomethyl side chain. These positions are synthetically accessible for deuteration.

Experimental Protocol: Synthesis of [²H₉]Omadacycline

-

Synthesis of 9-aminomethylminocycline: Prepare the intermediate from minocycline as described in the ¹⁴C-labeling section.

-

Reductive Amination with Deuterated Reagent:

-

Dissolve 9-aminomethylminocycline in a suitable solvent.

-

Use a deuterated analog of pivaldehyde, such as pivaldehyde-d9, for the reductive amination reaction.

-

Alternatively, a deuterated reducing agent (e.g., sodium borodeuteride) could be employed with unlabeled pivaldehyde to introduce deuterium on the methylene bridge of the aminomethyl group.

-

-

Purification: Purify the resulting [²H₉]omadacycline using HPLC to achieve high isotopic and chemical purity.

Analytical Characterization and Application

[²H₉]omadacycline is primarily used as an internal standard in LC-MS/MS methods for the quantification of omadacycline in biological matrices like human plasma.

Table 4: Mass Spectrometric Parameters for Omadacycline and [²H₉]Omadacycline

| Analyte | Mass Transition (m/z) | Reference |

| Omadacycline | 557.6 → 456.6 | |

| This compound | 566.7 → 456.6 |

Tritium (³H) Labeling of Omadacycline

Currently, there is no published literature specifically detailing the tritium labeling of omadacycline. However, based on general methods for tritiating complex organic molecules, a plausible strategy can be proposed. Catalytic tritium exchange is a common method for introducing tritium into a molecule.

Proposed Method: Catalytic Tritium Exchange

This method involves the exchange of hydrogen atoms with tritium from a tritium source, such as tritium gas (T₂) or tritiated water (T₂O), in the presence of a metal catalyst.

Proposed Experimental Protocol

-

Reaction Setup:

-

Dissolve omadacycline in a suitable solvent that is stable to the reaction conditions.

-

Add a heterogeneous catalyst (e.g., palladium on carbon).

-

Introduce the tritium source (T₂ gas or T₂O) into the reaction vessel.

-

-

Reaction Conditions:

-

Heat the reaction mixture to facilitate the exchange process. The temperature and reaction time will need to be optimized to achieve sufficient tritium incorporation without significant degradation of the omadacycline molecule.

-

-

Work-up and Purification:

-

Remove the catalyst by filtration.

-

Remove labile tritium atoms by repeated exchange with a protic solvent (e.g., methanol or water) and evaporation.

-

Purify the [³H]omadacycline using HPLC to separate it from any radiolabeled impurities and the unlabeled starting material.

-

Conclusion

The isotopic labeling of omadacycline with carbon-14, deuterium, and potentially tritium, provides researchers with powerful tools to investigate its pharmacology and to develop robust bioanalytical methods. While the synthesis of [¹⁴C]omadacycline and deuterated omadacycline can be achieved through established synthetic routes with labeled precursors, the preparation of tritiated omadacycline would likely rely on catalytic exchange methods. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and professionals in the field of drug development and research.

References

- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

- 4. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]

Omadacycline-d9: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and potential degradation pathways of Omadacycline-d9. Due to the limited availability of public domain data specifically for this compound, this guide is largely based on extensive research into Omadacycline and the broader tetracycline class of antibiotics. The degradation pathways and quantitative data presented herein are based on established chemical principles for this class of molecules and should be considered illustrative. Specific experimental verification for this compound is recommended.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, designed to overcome common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection.[1][2][3] It is approved for the treatment of community-acquired bacterial pneumonia and acute skin and skin structure infections.[2] this compound, a deuterated isotopologue of Omadacycline, serves as a critical internal standard for its quantitative analysis in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). Understanding the stability and degradation of this compound is paramount for ensuring the accuracy and reliability of pharmacokinetic and other bioanalytical studies.

This technical guide summarizes the known stability profile of Omadacycline, extrapolates the likely degradation pathways for this compound, provides detailed experimental protocols for stability-indicating studies, and presents quantitative data in a structured format for clarity.

Chemical Stability and Key Degradation Pathways

The tetracycline scaffold is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. For Omadacycline, and by extension this compound, the most well-documented degradation pathway is epimerization at the C4 position.

Epimerization

The primary and most readily occurring degradation of Omadacycline in solution is the reversible epimerization at the C4 carbon of the tetracycline ring system.[4] This reaction results in the formation of the 4-epimer of Omadacycline, which is reported to be significantly less microbiologically active.

This epimerization is a pH-dependent equilibrium. Studies on tetracyclines have shown that the equilibrium between the native compound and its 4-epimer is established under weakly acidic conditions, with maximum epimer formation occurring at approximately pH 3.2. The C4-epimer is a known impurity in Omadacycline preparations and is monitored in stability studies.

Other Potential Degradation Pathways

Based on the known degradation of other tetracycline antibiotics, this compound may be susceptible to the following degradation pathways under forced conditions:

-

Hydrolysis: Under more extreme acidic or basic conditions, hydrolysis can occur, potentially leading to the opening of the lactone ring or other cleavages of the tetracycline structure.

-

Oxidation: Tetracyclines are susceptible to oxidation, which can be induced by agents such as hydrogen peroxide. This can lead to the formation of various hydroxylated and ring-opened products.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation of tetracyclines, leading to a complex mixture of photoproducts. Omadacycline tablets, however, have been shown to have no significant change upon light exposure.

-

Dehydration: Under strongly acidic conditions, tetracyclines can undergo dehydration reactions, leading to the formation of anhydrotetracyclines.

The following diagram illustrates the primary epimerization pathway and other potential degradation routes for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Omadacycline

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of omadacycline, a first-in-class aminomethylcycline antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development. While the prompt specified "Omadacycline-d9," publicly available scientific literature does not extensively detail the pharmacokinetics and metabolism of this specific deuterated isotopologue. Deuterated compounds like this compound are typically used as internal standards in bioanalytical assays to quantify the non-labeled drug, Omadacycline. The pharmacokinetic and metabolic profiles of this compound are expected to be nearly identical to those of Omadacycline. Therefore, this guide focuses on the extensive data available for Omadacycline.

Mechanism of Action

Omadacycline is a tetracycline-class antibacterial drug that inhibits bacterial protein synthesis.[1][2][3] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome.[3][4] This action effectively blocks the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis. A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins.

Pharmacokinetic Properties

Omadacycline exhibits pharmacokinetic properties that support once-daily dosing. It has low protein binding, a large volume of distribution, low systemic clearance, and a long elimination half-life.

Following oral administration, omadacycline is absorbed, with a median time to maximum plasma concentration (Tmax) of 2.5 to 3.0 hours under fasting conditions. The absolute oral bioavailability is approximately 34.5%. The administration of a single 300 mg oral dose of omadacycline provides a comparable area under the plasma concentration-time curve (AUC) to a single 100 mg intravenous (IV) dose.

Omadacycline has a large volume of distribution, with a steady-state volume of distribution (Vss) of 190 L. It exhibits low plasma protein binding of about 21%, which is independent of concentration. Omadacycline penetrates well into pulmonary tissues, with concentrations in epithelial lining fluid and alveolar cells being significantly higher than in plasma.

Omadacycline does not undergo significant metabolism in humans. In vitro studies using human liver microsomes and hepatocytes showed that omadacycline is metabolically stable. No measurable metabolites were identified in these studies or in human plasma. The only related substance found in excreta is the C4-epimer of omadacycline, which is a known impurity of tetracyclines.

Omadacycline is primarily eliminated as an unchanged drug in the feces. Following a single oral dose of radiolabeled omadacycline, approximately 81.1% of the dose was recovered in the feces and 14.4% in the urine. The elimination half-life is approximately 16 to 17 hours.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of omadacycline from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Omadacycline in Healthy Adults

| Parameter | 100 mg IV | 300 mg Oral |

| AUC0-∞ (µg·h/mL) | 10.3 | 10.0 |

| Cmax (µg/mL) | - | 0.548 |

| Tmax (h) | - | 2.5 - 3.0 |

| t1/2 (h) | 16 - 17 | 16 - 17 |

| Vss (L) | 190 | - |

| CL (L/h) | 10 | - |

| Oral Bioavailability (%) | - | 34.5 |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Oral Omadacycline in Healthy Adults (Day 5)

| Dose | Cmax (µg/mL) | AUC0-24 (µg·h/mL) |

| 300 mg once daily | 0.81 | 9.27 |

| 450 mg once daily | - | - |

Data from a study with multiple oral doses showed that on day 5, the Cmax and AUC0-24 for a 300 mg dose were 0.81 µg/mL and 9.27 µg·h/mL, respectively. The plasma exposure of a 450 mg oral dose on day 1 was similar to that of the 300 mg oral dose on day 5.

Experimental Protocols

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Omadacycline hydrochloride analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Omadacycline Stock Solution: A stock solution of omadacycline is prepared in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilutions: Serial twofold dilutions of the stock solution are made in CAMHB in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then further diluted in CAMHB.

-

Inoculation: Each well of the microtiter plate is inoculated with the diluted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Growth and sterility control wells are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of omadacycline that completely inhibits visible bacterial growth.

This study is conducted to understand the absorption, metabolism, and excretion of a drug.

Protocol Outline:

-

Subject Enrollment: Healthy male subjects are enrolled in the study.

-

Dosing: A single oral dose of [14C]-labeled omadacycline is administered to the subjects under fasting conditions.

-

Sample Collection: Serial samples of plasma, urine, and feces are collected for a specified period (e.g., 7 days) post-dose.

-

Sample Analysis: The total radioactivity in the collected samples is measured to determine the extent of drug absorption and the routes and rates of excretion. The concentrations of unchanged omadacycline and any potential metabolites are quantified using appropriate analytical methods (e.g., LC-MS/MS).

-

Data Analysis: The data is used to calculate pharmacokinetic parameters and to determine the mass balance of the administered dose.

Drug-Drug Interaction Potential

Omadacycline has a low potential for drug-drug interactions. It is not a substrate, inhibitor, or inducer of major cytochrome P450 (CYP) enzymes or organic anion transporters.

Special Populations

No clinically significant differences in the pharmacokinetics of omadacycline have been observed based on age, sex, renal impairment, or hepatic impairment, and therefore, no dose adjustments are necessary for these populations.

Conclusion

Omadacycline is a novel aminomethylcycline with a favorable pharmacokinetic profile that includes a long half-life supporting once-daily dosing, extensive tissue distribution, minimal metabolism, and primary elimination through the feces. Its low potential for drug-drug interactions and the lack of a need for dose adjustments in special populations make it a valuable addition to the antibacterial armamentarium. The data presented in this guide provide a comprehensive resource for understanding the clinical pharmacology of omadacycline.

References

Technical Guide: Solubility Profile of Omadacycline-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Omadacycline-d9, the deuterated internal standard for Omadacycline. Understanding the solubility of this aminomethylcycline antibiotic is critical for the accurate preparation of stock solutions, ensuring reproducible results in preclinical and clinical research, and facilitating the development of suitable formulations. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual workflows to guide laboratory practices.

Quantitative Solubility of this compound

This compound, as a deuterated form of Omadacycline, is expected to have a nearly identical solubility profile to the parent compound. The data presented below is for Omadacycline and serves as a robust reference for its deuterated analogue. Solubility can be influenced by factors such as the solid form of the compound (e.g., crystalline vs. amorphous) and the presence of moisture in hygroscopic solvents like DMSO.[1][2]

Table 1: Solubility of Omadacycline in Various Solvents

| Solvent/System | Reported Solubility (mg/mL) | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | A stock solution can be made by dissolving the crystalline solid. | [2][3][4] |

| 100 mg/mL (179.64 mM) | Fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility. | ||

| Dimethylformamide (DMF) | ~1 mg/mL | Soluble. | |

| Ethanol | Slightly Soluble | Qualitative description. | |

| 25 mg/mL | Quantitative value provided by one supplier. | ||

| Water | Insoluble | ||

| Phosphate-Buffered Saline (PBS), pH 7.2 | Slightly Soluble | Direct dissolution of the crystalline solid is possible but limited. | |

| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.33 mg/mL | This method is recommended for achieving maximum solubility in aqueous buffers. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a powdered compound such as this compound. This method is based on standard laboratory practices for preparing stock solutions and assessing solubility.

Objective: To determine the approximate solubility of this compound in a chosen solvent and to prepare a saturated stock solution.

Materials:

-

This compound (powder form)

-

High-purity solvents (e.g., DMSO, Ethanol, sterile deionized water)

-

Analytical balance

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Pipettes and sterile, filter-barrier tips

-

0.22 µm syringe filters

Methodology:

-

Initial Solvent Screening (Qualitative): a. Weigh a small, known amount of this compound (e.g., 1 mg) into a series of clear microcentrifuge tubes. b. To each tube, add a small, measured volume of a different test solvent (e.g., 100 µL). c. Vigorously vortex each tube for 30-60 seconds. d. Visually inspect the solution against a dark background to check for undissolved particles. e. If the compound dissolves, it is soluble at ≥10 mg/mL in that solvent. If not, proceed to the next step.

-

Quantitative Solubility Determination (Titration Method): a. Start with the tubes from the previous step where the compound did not fully dissolve. b. Incrementally add a measured volume of the same solvent (e.g., 100 µL at a time) to the suspension. c. After each addition, vortex the tube vigorously for 1-2 minutes. d. Continue this process until the compound is fully dissolved. e. Record the total volume of solvent required to completely dissolve the initial mass of this compound. f. Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

-

Preparation of a Saturated Stock Solution: a. Based on the determined solubility, weigh the required amount of this compound to prepare a stock solution at the desired concentration (e.g., 10 mg/mL). b. Under sterile conditions (e.g., in a laminar flow hood), transfer the powder to a sterile conical tube. c. Add the calculated volume of the chosen sterile solvent. d. Vortex or sonicate until the compound is completely dissolved. e. To ensure the removal of any potential micro-particulates, filter the solution through a 0.22 µm syringe filter into a new sterile tube. f. Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage beyond one day.

Caption: A workflow diagram illustrating the key steps for determining the solubility of this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Omadacycline is a member of the tetracycline class of antibiotics. Its mechanism of action involves binding to the bacterial 30S ribosomal subunit. This binding event physically blocks the docking of aminoacyl-tRNA molecules to the acceptor (A) site of the ribosome-mRNA complex. By preventing the addition of new amino acids to the growing peptide chain, Omadacycline effectively halts bacterial protein synthesis, leading to a bacteriostatic effect. Notably, Omadacycline demonstrates activity against bacterial strains that have developed resistance to other tetracyclines through mechanisms such as ribosomal protection and efflux pumps.

Caption: Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

References

Omadacycline: An In-Depth Technical Review of In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of omadacycline, a first-in-class aminomethylcycline antibiotic. Omadacycline has demonstrated a broad spectrum of activity against a wide range of bacterial pathogens, including those exhibiting resistance to other antibiotic classes. This document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows. It is important to note that "Omadacycline-d9" is a deuterated form of omadacycline, primarily utilized as an internal standard for analytical purposes, such as mass spectrometry, to ensure accurate quantification of the active compound.[] The in vitro antibacterial activity data presented herein pertains to omadacycline.

Quantitative Data Summary

The in vitro potency of omadacycline has been extensively evaluated against a diverse panel of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for omadacycline against key Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Omadacycline against Gram-Positive Aerobes

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 0.12 | 0.25 | ≤0.06 - >16 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.5 | 0.12 - 1.0 |

| Streptococcus pneumoniae | 0.06 | 0.12 | ≤0.06 - 0.25 |

| Enterococcus faecalis | 0.12 | 0.25 | ≤0.06 - 0.25 |

| Enterococcus faecium (VRE) | 0.12 | 0.25 | 0.12 - 0.25 |

| Streptococcus pyogenes | ≤0.12 | ≤0.12 | N/A |

| Streptococcus agalactiae | ≤0.12 | 0.25 | N/A |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: In Vitro Activity of Omadacycline against Gram-Negative Aerobes

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | 1.0 | 2.0 | ≤0.06 - 4 |

| Escherichia coli | 2.0 | 8.0 | 0.25 - >64 |

| Klebsiella pneumoniae | 2.0 | 8.0 | 0.5 - >64 |

| Enterobacter cloacae | 2.0 | 8.0 | N/A |

| Acinetobacter baumannii | 4.0 | 8.0 | N/A |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Table 3: In Vitro Activity of Omadacycline against Anaerobic and Atypical Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis group | 0.5 | 2.0 | N/A |

| Clostridioides difficile | 0.031 | 0.031 | 0.016 - 0.13 |

| Legionella pneumophila | 0.25 | 0.25 | N/A |

| Mycoplasma pneumoniae | 0.12 | 0.12 | N/A |

| Chlamydia pneumoniae | 0.06 | 0.25 | N/A |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Mechanism of Action

Omadacycline, like other tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis.[2] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome. This prevents the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and inhibition of bacterial growth. A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[2]

Figure 1: Omadacycline's mechanism of action on the bacterial ribosome.

Experimental Protocols

The determination of in vitro susceptibility of bacterial strains to omadacycline is primarily conducted using standardized methods, such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Omadacycline Stock Solution:

-

A stock solution of omadacycline is prepared in a suitable solvent, typically sterile deionized water or dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1000 µg/mL).

2. Preparation of Microtiter Plates:

-

Serial twofold dilutions of the omadacycline stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

The final concentrations in the wells typically range from 0.008 to 64 µg/mL.

-

Control wells are included: a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculum Preparation:

-

Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible bacterial growth.

Figure 2: Workflow for MIC determination by broth microdilution.

Conclusion

Omadacycline demonstrates potent in vitro activity against a broad spectrum of clinically relevant bacteria, including multidrug-resistant strains. Its mechanism of action, which involves the inhibition of bacterial protein synthesis, and its ability to evade common tetracycline resistance mechanisms, make it a valuable agent in the antimicrobial armamentarium. The standardized broth microdilution method remains the cornerstone for determining the in vitro susceptibility of bacterial isolates to omadacycline, providing crucial data for clinical decision-making and ongoing surveillance of antimicrobial resistance.

References

Methodological & Application

Omadacycline-d9 as an Internal Standard in LC-MS/MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Omadacycline-d9 as an internal standard in the quantitative analysis of omadacycline in biological matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects and ensuring the accuracy and precision of bioanalytical methods.[1][2][3]

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, effective against a wide range of bacterial pathogens, including those with resistance to other tetracyclines.[4][5] Accurate quantification of omadacycline in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and gut microbiome research. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and selectivity.

The use of a deuterated internal standard, such as this compound, is highly recommended for LC-MS/MS analysis. This compound has nearly identical physicochemical properties to omadacycline, causing it to co-elute and experience similar ionization effects in the mass spectrometer. This co-elution helps to compensate for variations during sample preparation and analysis, leading to more reliable and reproducible results.

Experimental Protocols

This section details the methodologies for the analysis of omadacycline using this compound as an internal standard in human plasma.

Materials and Reagents

-

Omadacycline and this compound standards can be procured from specialized chemical suppliers.

-

LC-MS/MS grade methanol, acetonitrile, and formic acid are required.

-

Ultrapure water should be used for all aqueous solutions.

-

Drug-free human plasma is needed for the preparation of calibration standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting omadacycline from plasma samples.

-

Thaw plasma samples at room temperature.

-

Spike 100 µL of plasma with the this compound internal standard solution.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column is typically used for the separation. A common choice is a Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: The mobile phase usually consists of a gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B). For example, a mobile phase of 0.1% formic acid and methanol (80:20 v/v) has been successfully used.

-

Flow Rate: A flow rate of 0.3 mL/min is often employed.

-

Column Temperature: The column is typically maintained at 40-45°C to ensure reproducible chromatography.

-

Injection Volume: A small injection volume, such as 10 µL, is recommended.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used for the detection of omadacycline and this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

Mass Transitions: The specific mass transitions to be monitored are:

-

Omadacycline: m/z 557.6 → 456.6

-

This compound: m/z 566.7 → 456.6

-

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for omadacycline in human plasma using this compound as the internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 5.00 - 12000.00 pg/mL | |

| Correlation Coefficient (r²) | > 0.9983 | |

| Lower Limit of Quantification (LLOQ) | 5.00 pg/mL |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |

| LLOQ QC | 5.00 | 98.50 | 6.23 | 99.80 | 5.43 | |

| Low QC | 15.00 | 101.59 | 4.32 | 95.83 | 3.98 | |

| Mid QC | 4500.00 | 97.33 | 3.54 | 96.67 | 2.89 | |

| High QC | 9000.00 | 96.67 | 2.89 | 97.22 | 2.11 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Recovery %CV | Matrix Effect | Reference |

| Omadacycline | 95.98 | 4.56 | No significant effect observed | |

| This compound | 91.68 | 7.09 | No significant effect observed |

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow of the bioanalytical method, from sample collection to final data analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of omadacycline in biological matrices by LC-MS/MS. The detailed protocols and performance data presented in these application notes demonstrate that the method is sensitive, accurate, and precise, making it suitable for a wide range of applications in clinical and pharmaceutical research. The high recovery and negligible matrix effect further validate the effectiveness of this approach.

References

Application Notes and Protocols for the Quantitative Analysis of Omadacycline Using Omadacycline-d9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of omadacycline in biological matrices using its deuterated internal standard, Omadacycline-d9. The methodologies described herein are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, effective against a broad spectrum of bacteria, including resistant strains.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] Accurate quantification of omadacycline in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variations in sample preparation and instrument response.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for omadacycline analysis.

Table 1: LC-MS/MS Method Parameters for Omadacycline Quantification

| Parameter | Method 1 (Plasma) | Method 2 (Plasma) | Method 3 (Plasma) | Method 4 (Feces) |

| Internal Standard | This compound | Minocycline | Fexofenadine-d6 | Deuterated Omadacycline |

| Linearity Range | 5.00–12000.00 pg/mL | 0.01–10 mcg/mL | 20–2000 ng/mL | 0.1–200 ng/mL |

| LLOQ | 5.0 ng/mL | 0.01 mcg/mL | 20 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15.0% | Not Reported | < 10% (RSD) | 2–15% |

| Inter-day Precision (%CV) | < 15.0% | Not Reported | < 10% (RSD) | 2–15% |

| Accuracy | 95.83%–101.59% | Meets FDA requirements | Within ± 10.00% (RE) | 90–101% |

| Recovery | > 90% | Meets FDA requirements | 86.7%–97.08% | 99–105% |

Table 2: Mass Spectrometry Transitions for Omadacycline and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Omadacycline | 557.1 | 470.1 | |

| Omadacycline | 557.4 | 453.4 | |

| Omadacycline | 557.3 | 453.2 | |

| Omadacycline | 556.0 | 155.0 | |

| This compound | Not Specified | Not Specified | |

| Minocycline (IS) | 458.3 | 440.9 | |

| Fexofenadine-d6 (IS) | 508.4 | 472.8 | |

| Deuterated Omadacycline (IS) | 566.4 | 453.1 |

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of omadacycline in human plasma using this compound as the internal standard, based on a validated protein precipitation method.

Materials and Reagents

-

Omadacycline reference standard

-

This compound (Internal Standard, ISTD)

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma (K2EDTA)

-

HPLC vials and caps

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent

Standard Solutions Preparation

-

Omadacycline Stock Solution: Prepare a stock solution of omadacycline in a suitable solvent (e.g., DMSO or methanol).

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Working Standard Solutions: Serially dilute the omadacycline stock solution with a mixture of methanol and water to prepare calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution to the desired working concentration (e.g., 10 ng/mL) with the reconstitution solution.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.

-

Vortex the mixture for approximately 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue with 200 µL of the reconstitution solution (e.g., 80:20 v/v 0.1% formic acid in water:methanol).

-

Vortex to mix and transfer to an HPLC vial for analysis.

LC-MS/MS Conditions

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm

-

Column Temperature: 45°C

-

Mobile Phase: 0.1% formic acid in water (A) and methanol (B) in an isocratic elution (e.g., 20:80 v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow

Caption: Workflow for Omadacycline Quantification.

Mechanism of Action

Caption: Omadacycline's Mechanism of Action.

References

- 1. Population Pharmacokinetic Analyses for Omadacycline Using Phase 1 and 3 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example. - DKFZ [inrepo02.dkfz.de]

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Omadacycline-d9 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Omadacycline in human plasma, utilizing its deuterated stable isotope, Omadacycline-d9, as an internal standard (ISTD). The described method employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies. This document provides comprehensive experimental protocols, method validation parameters, and illustrative diagrams to guide researchers, scientists, and drug development professionals in the implementation of this analytical method.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, designed to overcome the primary mechanisms of tetracycline resistance, such as efflux pumps and ribosomal protection.[1] It demonstrates broad-spectrum activity against a variety of bacterial pathogens, including Gram-positive and Gram-negative aerobes, some anaerobes, and atypical bacteria.[1] Accurate and reliable quantification of Omadacycline in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during drug development. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects and ensuring high accuracy and precision in LC-MS/MS assays.[1][2]

Chemical Structures

| Compound | Chemical Structure |

| Omadacycline | Omadacycline is ((4S, 4aS, 5aR, 12aR)-4,7- bis (dimethyl amino) – 9-[(2, 2- dimethyl propylamino) methyl]-1, 10, 11, 12 a-tetrahydroxy-3, 12 – dioxo-4a, 5, 5a, 6-tetrahydro-4H – tetracene – 2-carboxamide with a molecular formula of C29H40N4O7 and a molecular weight of 557.66.[1] |

| This compound | (Structure is the same as Omadacycline with nine deuterium atoms) |

Experimental Protocols

Materials and Reagents

-

Omadacycline and this compound were obtained from TLC Pharmachem, Canada.

-

LC-MS grade methanol, acetonitrile, and water were purchased from a reputable supplier.

-

Formic acid (analytical reagent grade) was procured from Merck.

-

Human plasma (K2EDTA) was obtained from a certified vendor.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Omadacycline and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Omadacycline stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) in 75% methanol.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Vortex the mixture for approximately 10 seconds.

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 4000 rpm for 2 minutes at 20°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of a reconstitution solution (e.g., methanol:0.1% formic acid, 1:4 v/v).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: A flowchart of the sample preparation protocol.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm | BEH C18 | Hypersil GOLDTM C18, 2.1 x 100 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | Ammonium Formate and Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol | Methanol | Acetonitrile |

| Flow Rate | 0.3 mL/min | Not Specified | 0.35 mL/min |

| Column Temperature | 45°C | Not Specified | 30°C |

| Injection Volume | 10 µL | Not Specified | 5 µL |

| Run Time | 3.0 min | 5 min | 3.5 min |

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Omadacycline Transition | m/z 557.6 → 456.6 |

| This compound Transition | m/z 566.7 → 456.6 |

Method Validation Summary

Linearity

The method demonstrated excellent linearity over the concentration range of 5.00 to 12000.00 pg/mL. The correlation coefficient (r²) was consistently greater than 0.998.

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Omadacycline | 5.00 - 12000.00 | > 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ QC | 5.00 | < 15% | < 15% | 90-110% | 90-110% |

| Low QC | 15.00 | < 15% | < 15% | 90-110% | 90-110% |

| Mid QC | 4500.00 | < 15% | < 15% | 90-110% | 90-110% |

| High QC | 9000.00 | < 15% | < 15% | 90-110% | 90-110% |

Note: Specific %CV and accuracy values can be found in the cited literature.

Recovery and Matrix Effect

The extraction recovery of Omadacycline and this compound from human plasma was consistent and reproducible across the QC levels.

| QC Level | Mean Recovery of Omadacycline (%) | Mean Recovery of this compound (%) |

| Low QC | 94.12 | 91.68 |

| Mid QC | 97.76 | 91.68 |

| High QC | 96.06 | 91.68 |

No significant matrix effect was observed for Omadacycline and this compound, with the coefficient of variation for the matrix factor being less than 15%.

Data Analysis Workflow

References

Application Note: Omadacycline-d9 Protocol for In Vivo Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, with broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] It is designed to overcome common tetracycline resistance mechanisms.[3][4] Understanding the pharmacokinetic (PK) profile of new chemical entities is crucial in drug development. This application note provides a detailed protocol for conducting in vivo pharmacokinetic studies of omadacycline in a rat model, utilizing Omadacycline-d9 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[5]

Pharmacokinetic Parameters of Omadacycline in Rats

The following table summarizes key pharmacokinetic parameters of omadacycline observed in male Long-Evans Hooded (LEH) rats following a single intravenous (IV) or oral (PO) dose.

| Parameter | Intravenous (5 mg/kg) | Oral (90 mg/kg) | Reference |

| Clearance (CL) | 1.2 L/h/kg | - | |

| Half-life (t½) | 4.6 h | - | |

| Volume of Distribution (Vss) | 6.89 L/kg | - | |

| Plasma Protein Binding | 26% | 26% |

Experimental Protocols

I. In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedures for administering omadacycline to rats and collecting plasma samples for pharmacokinetic analysis.

A. Animal Model

-

Species: Male Long-Evans Hooded (LEH) rats

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. Animals should be fasted overnight prior to oral dosing.

B. Dosing

-

Formulation: Prepare omadacycline in a suitable vehicle for intravenous and oral administration.

-

Intravenous (IV) Administration:

-

Dose: 5 mg/kg

-

Administer as a single bolus injection via the tail vein.

-

-

Oral (PO) Administration:

-

Dose: 90 mg/kg

-

Administer via oral gavage.

-

C. Blood Sample Collection

-

Route: Collect blood from the jugular vein or another appropriate site.

-

Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Time Points:

-

IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing:

-

Centrifuge the collected blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully aspirate the supernatant (plasma) and transfer to clean, labeled polypropylene tubes.

-

Store plasma samples at -80°C until bioanalysis.

-

II. Bioanalytical Method for Omadacycline Quantification in Plasma using LC-MS/MS

This protocol describes the quantification of omadacycline in plasma samples using a validated LC-MS/MS method with this compound as the internal standard (ISTD).

A. Materials and Reagents

-

Omadacycline reference standard

-

This compound (OMD9) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized and purified

-

Drug-free rat plasma for calibration standards and quality control (QC) samples

B. Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Stock Solutions: Prepare primary stock solutions of omadacycline and this compound in methanol.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) in 75% methanol.

-

Calibration Standards (CS): Prepare a series of calibration standards by spiking drug-free plasma with appropriate amounts of omadacycline stock solution to achieve a concentration range of 5.00 to 12000.00 pg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15.00, 4500.00, and 9000.00 pg/mL) in drug-free plasma.

C. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (study samples, CS, and QC) on ice.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions

| Parameter | Condition | Reference |

| HPLC System | UHPLC system | |

| Analytical Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm | |

| Column Temperature | 45°C | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | Methanol | |

| Gradient | Isocratic (20% A, 80% B) or a suitable gradient | |

| Flow Rate | 0.3 mL/min | |

| Injection Volume | 10 µL | |

| Mass Spectrometer | Triple quadrupole mass spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MRM Transitions | Omadacycline: m/z 557.6 → 456.6This compound: m/z 566.7 → 456.6 |

Data Analysis

The concentration of omadacycline in each sample is determined from the peak area ratio of the analyte to the internal standard using the calibration curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and Vd) are then calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Caption: Experimental workflow for the in vivo pharmacokinetic study of omadacycline.

Caption: Plasma sample preparation workflow using protein precipitation.

References

- 1. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

Application Notes and Protocols for Omadacycline-d9 in Cell-Based Assays

Introduction

Omadacycline is a novel, first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, approved for treating community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4][5] A key advantage of omadacycline is its potent activity against a broad spectrum of Gram-positive and select Gram-negative bacteria, including strains that have developed resistance to other tetracyclines through efflux pumps and ribosomal protection mechanisms. Beyond its antimicrobial properties, omadacycline has also demonstrated immunomodulatory and anti-inflammatory effects, such as the dose-dependent suppression of pro-inflammatory cytokines.

Omadacycline-d9 is a deuterated form of omadacycline. In cell-based assays, while the biological activity is attributed to the non-labeled compound, this compound serves as a critical tool for analytical quantification. It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate and precise measurement of omadacycline concentrations in complex biological matrices like cell lysates, culture supernatants, or tissue homogenates. This document provides detailed protocols for evaluating the antibacterial and immunomodulatory activities of omadacycline in cell-based systems and outlines the use of this compound in the subsequent quantitative analysis.

Section 1: Antibacterial Activity Assays

The primary function of omadacycline is to inhibit bacterial growth. The following protocols describe standard cell-based assays to determine its efficacy.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the minimum concentration of omadacycline required to inhibit the visible growth of a bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Omadacycline hydrochloride

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum adjusted to ~5 x 10^5 CFU/mL

-

Incubator (35-37°C)

Procedure:

-

Preparation of Omadacycline Dilutions: Prepare a 2-fold serial dilution of omadacycline in CAMHB directly in a 96-well plate. The concentration range should be selected based on the expected susceptibility of the organism.

-

Inoculation: Adjust an overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add the standardized inoculum to each well of the microtiter plate containing the omadacycline dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible bacterial growth.

Data Presentation 1: Omadacycline In Vitro Antibacterial Activity

The following table summarizes the reported MIC values for omadacycline against a variety of bacterial pathogens.

| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 0.25 | |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | 0.25 | |

| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.12 | |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 0.25 | |

| Enterococcus faecium | Tetracycline-Resistant (tetM) | 0.125-0.5 | - | |

| Haemophilus influenzae | - | - | 2.0 | |

| Escherichia coli | Tetracycline Efflux | 2 | - | |

| Moraxella catarrhalis | - | - | 0.25 | |

| Stenotrophomonas maltophilia | - | 2 | - |

Section 2: Immunomodulatory & Anti-inflammatory Assays

Omadacycline has been shown to modulate the host immune response, an important secondary characteristic for an antibiotic.

Experimental Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This protocol describes an in vitro assay to measure the effect of omadacycline on the production of pro-inflammatory cytokines by human monocytic cells stimulated with LPS.

Materials:

-

Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes

-

RPMI 1640 medium with 1% pooled human serum

-

Omadacycline hydrochloride

-

E. coli Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

Cytokine quantification kit (e.g., ELISA or multiplex immunoassay for TNF-α, IL-1β, IL-6)

Procedure:

-

Cell Seeding: Seed human monocytes or THP-1-derived macrophages in 96-well plates at a suitable density and allow them to adhere.

-

Pre-treatment: Pre-expose the cells to various concentrations of omadacycline (e.g., 0.5-64 µg/mL) for 2 hours.

-

Stimulation: Following the pre-exposure period, stimulate the cells with an appropriate concentration of E. coli LPS (e.g., 10 ng/mL) for 24 hours. Include control wells (cells only, cells + LPS, cells + omadacycline only).

-

Supernatant Collection: After the 24-hour stimulation, centrifuge the plates and carefully collect the culture supernatant.

-

Cytokine Quantification: Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.

Data Presentation 2: Effect of Omadacycline on Cytokine Production

This table summarizes the observed effects of omadacycline on LPS-induced cytokine release from human monocytes in vitro.

| Cytokine | Omadacycline Concentration | Effect | Reference(s) |

| TNF-α | ≥32 µg/mL | Significant Inhibition | |

| IL-1β | ≥32 µg/mL | Significant Inhibition | |

| IL-6 | ≥32 µg/mL | Significant Inhibition | |

| IL-6 | 60 and 80 µg/mL | Significant Decrease | |

| CXCL-1 | 80 µg/mL | Marked Reduction | |

| MMP-9 | 40, 60, and 80 µg/mL | Significant Reduction |

Section 3: Quantitative Analysis Using this compound

To accurately determine the concentration of omadacycline in samples derived from cell-based assays, a robust analytical method is required. This compound is the ideal internal standard for this purpose.

Experimental Protocol 3: Sample Preparation and LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of omadacycline from a biological matrix (e.g., cell culture supernatant) using this compound as an internal standard.

Materials:

-

Biological samples (e.g., cell culture supernatant, cell lysate)

-